Cas no 1601810-28-9 (1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)

1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane 化学的及び物理的性質
名前と識別子
-
- 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane
- 1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane
- EN300-1134143
- 1601810-28-9
-
- インチ: 1S/C9H18ClIO/c1-8(2)4-5-12-9(3,6-10)7-11/h8H,4-7H2,1-3H3
- InChIKey: HVKVSULSZIZMBL-UHFFFAOYSA-N
- ほほえんだ: ICC(C)(CCl)OCCC(C)C
計算された属性
- せいみつぶんしりょう: 304.00909g/mol
- どういたいしつりょう: 304.00909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 9.2Ų
1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134143-0.5g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1134143-1g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1134143-0.1g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1134143-0.25g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1134143-2.5g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1134143-1.0g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1134143-5g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1134143-10g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1134143-0.05g |
1-[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]-3-methylbutane |
1601810-28-9 | 95% | 0.05g |
$888.0 | 2023-10-26 |
1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutaneに関する追加情報
Professional Introduction to Compound with CAS No. 1601810-28-9 and Product Name: 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane
The compound with the CAS number 1601810-28-9 and the product name 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane represents a significant advancement in the field of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular synthesis. The presence of both chloro and iodo substituents on the propyl chain, combined with the methyl group and the ether linkage, makes it a versatile intermediate for constructing more complex molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel intermediates that can facilitate the synthesis of bioactive compounds. The structural features of 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane make it an attractive candidate for such applications. The chloro and iodo groups serve as excellent leaving groups in nucleophilic substitution reactions, allowing for further functionalization at multiple sites. This flexibility is particularly valuable in multi-step synthetic routes where precise control over regioselectivity is required.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern drug synthesis. The iodo substituent, in particular, is a well-known participant in palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. These reactions enable the formation of carbon-carbon bonds, a crucial step in constructing complex molecular architectures. Additionally, the chloro group can be displaced by various nucleophiles under appropriate conditions, providing another pathway for diversifying the molecular structure.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane play a pivotal role in generating libraries of molecules that can be screened for biological activity. The combination of alkyl, halogenated, and ether functionalities offers a rich scaffold for medicinal chemists to explore. For instance, modifications at the propyl chain can influence solubility, metabolic stability, and binding affinity to biological targets.
The synthesis of this compound involves sophisticated organic transformations that showcase the capabilities of modern synthetic methodologies. The preparation typically begins with the functionalization of a simple alkyl precursor, followed by sequential introduction of halogen atoms and an ether linkage. Advanced techniques such as radical bromination or iodination may be employed to achieve regioselective substitution at specific positions along the carbon chain. These synthetic strategies are not only elegant but also demonstrate the power of organometallic chemistry in constructing complex molecules with high precision.
In addition to its synthetic utility, 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane has potential applications in materials science and polymer chemistry. The presence of multiple reactive sites allows for its incorporation into polymers or copolymers where controlled molecular weight and distribution are essential. Furthermore, its ability to undergo cross-coupling reactions makes it a valuable building block for designing novel materials with tailored properties.
The growing interest in this compound is also driven by its role as a precursor for biologically active molecules. Researchers have leveraged its structural features to develop intermediates for kinase inhibitors, antiviral agents, and other therapeutic candidates. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer pathways due to their ability to modulate protein-protein interactions at the molecular level.
The safety profile of 1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane is another critical consideration in its application. While halogenated compounds require careful handling due to their reactivity, proper storage conditions and handling protocols can mitigate risks associated with their use. Recent advancements in green chemistry have also influenced how such compounds are synthesized and used, emphasizing minimal waste generation and sustainable practices.
Looking ahead, the future prospects for this compound are promising. As synthetic methodologies continue to evolve, new ways to access derivatives with enhanced properties will emerge. Additionally, computational modeling techniques can aid in predicting reactivity patterns and optimizing synthetic routes before experimental work begins. This interdisciplinary approach ensures that compounds like 1-(1-chloro-3-iodo-2-methylpropan -2 -yl)oxy -3 -methylbutane remain at the forefront of chemical innovation.
In conclusion,1-(1-chloro -3 -iod o - 2 -m ethylpropan - 2 - yl) oxy - 3 -m ethylbutane (CAS No .1601810 -28 -9) stands as a testament to the ingenuity of synthetic chemists in creating versatile intermediates for pharmaceuticals and materials science . Its unique structural features , coupled with its reactivity profile , make it an indispensable tool for researchers aiming to push the boundaries of molecular design . As we continue to uncover new applications , this compound will undoubtedly play a significant role in shaping the future landscape of chemical research .
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